[(6S,7S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate
Description
Significance as a Steroid Intermediate in Academic Investigations
The primary significance of 16,17-epoxypregnenolone (B13410346) acetate (B1210297) in academic research lies in its role as a versatile precursor. ontosight.ai The presence of the epoxide group provides a site for various chemical modifications, allowing for the synthesis of a wide array of steroid analogues. chemimpex.com This has made it an important tool in medicinal chemistry and drug discovery, particularly in the exploration of new hormonal and anti-inflammatory agents. spandidos-publications.com
Historical Context of Research on Pregnenolone (B344588) Derivatives
Research into pregnenolone and its derivatives dates back to the mid-20th century, with the initial synthesis of pregnenolone itself accomplished in 1934. wikipedia.org Early studies focused on the biological activities of pregnenolone and its metabolites, recognizing its role as a central precursor in the biosynthesis of steroid hormones. wikipedia.orgtaylorandfrancis.com Over the decades, research expanded to include the synthesis and investigation of numerous pregnenolone derivatives, driven by the quest for compounds with enhanced or novel therapeutic properties. The development of derivatives like 16-dehydropregnenolone (B108158) acetate (16-DPA) became crucial for the industrial production of various steroid drugs. arkat-usa.orgresearchgate.net This historical progression set the stage for the synthesis and investigation of more complex derivatives like 16,17-epoxypregnenolone acetate.
Scope and Research Focus of 16,17-Epoxypregnenolone Acetate
The research focus on 16,17-epoxypregnenolone acetate is multifaceted. A significant area of investigation is its utility in the synthesis of novel corticosteroids and other hormonally active compounds. chemimpex.comnih.gov Furthermore, studies have explored the biological activities of compounds derived from it. For instance, a derivative, 16α,17α-epoxypregnenolone-20-oxime, has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in cellular models of inflammation, suggesting potential anti-inflammatory applications. spandidos-publications.comnih.gov Research has also delved into its potential neuroprotective properties, a field of growing interest for steroid derivatives. chemimpex.comnih.gov
Chemical and Physical Properties of 16,17-Epoxypregnenolone Acetate
| Property | Value |
| CAS Number | 34209-81-9 |
| Molecular Formula | C23H32O4 |
| Molecular Weight | 372.50 g/mol |
| Purity | ≥95% |
| Appearance | Solid |
| Storage Temperature | -20°C |
This data is compiled from multiple sources. cymitquimica.comglpbio.comsigmaaldrich.com
Synonyms for 16,17-Epoxypregnenolone Acetate
| Synonym |
| (3β,16α)-3-(Acetyloxy)-16,17-epoxypregn-5-en-20-one |
| 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate |
| 3β-Acetoxy-16α,17α-epoxypregn-5-en-20-one |
This data is compiled from a publicly available source. cymitquimica.com
Properties
CAS No. |
34209-81-9 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6S,7S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16?,17?,18?,19?,20?,21-,22-,23+/m0/s1 |
InChI Key |
YRLVTBXOGJMZNC-QJHGAALESA-N |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization in Research
Chemical Synthesis Pathways of 16,17-Epoxypregnenolone (B13410346) Acetate (B1210297)
The creation of the 16,17-epoxy group is a critical step, often achieved through epoxidation reactions on a suitable steroid precursor.
Epoxidation Reactions in Steroid Synthesis
Epoxidation is a chemical reaction that introduces an epoxide, a three-membered ring containing an oxygen atom, onto a molecule. nih.gov In steroid synthesis, this is typically achieved by reacting a double bond with an oxidizing agent. The strained nature of the resulting epoxy ring makes it a highly reactive functional group, susceptible to ring-opening reactions with various nucleophiles. nih.gov This reactivity is harnessed to introduce new functional groups and build molecular complexity in the synthesis of steroid-based pharmaceuticals. nih.gov The choice of epoxidizing agent and reaction conditions is crucial for controlling the stereochemistry of the resulting epoxide, which can significantly impact the biological activity of the final product.
A notable method for the selective epoxidation of the 16,17-position in certain steroid precursors involves the use of tert-butyl hydroperoxide in the presence of a weak base. google.com This approach is advantageous as it selectively targets the Δ¹⁶ double bond without affecting other sites of unsaturation that may be present in the steroid nucleus, thus avoiding the need for complex protection and deprotection steps. google.com
Precursor Transformation Strategies
The synthesis of 16,17-Epoxypregnenolone Acetate begins with a suitable steroid precursor. A common starting material is 16-dehydropregnenolone (B108158) acetate (DPA), which contains the necessary carbon skeleton and a double bond at the 16,17-position, primed for epoxidation. DPA itself can be synthesized from various sources, including potato glycoalkaloids. arkat-usa.org
The transformation of the precursor involves the selective oxidation of the 16,17-double bond to form the desired epoxide. This can be achieved using various oxidizing agents, such as peroxy acids. nih.gov The reaction must be carefully controlled to prevent unwanted side reactions and to ensure the desired stereochemistry of the epoxide ring.
Regio- and Stereoselective Synthesis Approaches
Achieving the correct regio- and stereochemistry is paramount in steroid synthesis, as even minor changes in the three-dimensional structure of the molecule can have profound effects on its biological activity. In the synthesis of 16,17-Epoxypregnenolone Acetate, this means ensuring that the epoxy group is formed exclusively at the 16,17-position and with the desired α- or β-orientation.
One strategy to achieve high stereoselectivity involves using a substrate with a directing group, such as an allylic alcohol, which can guide the epoxidizing agent to one face of the double bond. google.com Another approach is the use of chiral catalysts, which can create a chiral environment around the double bond and favor the formation of one enantiomer over the other. umich.edu A patented method highlights the use of a highly stereoselective and regioselective reduction of a 20-keto group to a 21-hydroxyl compound, which then facilitates a stereospecific epoxidation at the 16,17-position. google.com
Biotransformational Production and Enzymatic Synthesis
Biotransformation offers an alternative, often more environmentally friendly, approach to steroid synthesis, utilizing the metabolic machinery of microorganisms to perform specific chemical modifications.
Microbial Biotransformation of Pregnane-Type Steroids
Microorganisms, particularly fungi, are known to be highly effective in carrying out specific and selective modifications of steroid molecules. researchgate.netresearchfloor.org These biotransformations can include hydroxylations, oxidations, and other reactions that are often difficult to achieve through conventional chemical methods. researchfloor.org The use of microbial enzymes can lead to high yields and specific products, reducing the need for harsh reagents and complex purification procedures. researchfloor.org Fungi have demonstrated the ability to hydroxylate pregnane-type steroids at various positions, which is a crucial step in the synthesis of many steroid hormones and their analogs. researchgate.netresearchfloor.org
Production by Specific Microbial Strains (e.g., Burkholderia cepacia SE-1)
Specific microbial strains have been identified for their ability to produce 16,17-Epoxypregnenolone Acetate. One such strain is Burkholderia cepacia SE-1, which has been shown to be capable of producing this compound. glpbio.com Burkholderia cepacia is a versatile group of bacteria known for its diverse metabolic capabilities, including the ability to degrade a wide range of organic compounds. nih.govfrontiersin.org This metabolic plasticity makes them attractive candidates for use in biotechnological applications, including the synthesis of valuable pharmaceutical intermediates. The use of such strains in a controlled fermentation process can provide a sustainable and efficient route for the production of 16,17-Epoxypregnenolone Acetate.
Mechanisms of Epoxide Opening and Hydroxylation in Biocatalysis
The epoxide group of 16,17-Epoxypregnenolone Acetate is a site of high reactivity, primarily due to its inherent ring strain. libretexts.orglibretexts.org In biocatalysis, enzymes, particularly epoxide hydrolases, facilitate the opening of this ring, typically leading to the formation of diol products. These enzymatic reactions are highly valued for their stereoselectivity and ability to proceed under mild conditions. nih.gov
The mechanism of biocatalytic epoxide opening can proceed through different pathways. A common mechanism involves covalent catalysis, where a nucleophilic amino acid residue, such as an aspartate, attacks one of the epoxide carbons. This forms a covalent enzyme-substrate intermediate. A subsequent hydrolysis step, mediated by activated water, cleaves this intermediate, regenerating the enzyme and releasing the diol product. Another mechanism is non-covalent, where an amino acid like tyrosine acts as a general acid-base catalyst to activate the epoxide and water for the nucleophilic attack. nih.gov
Regardless of the specific catalytic mechanism, the enzymatic hydrolysis of epoxides typically follows an SN2-like pathway. This results in an inversion of stereochemistry at the site of nucleophilic attack, leading to the formation of trans-diols. libretexts.orglibretexts.org The regioselectivity of the attack—whether it occurs at the more or less substituted carbon of the epoxide—is determined by the specific enzyme's active site architecture.
| Catalyst Type | General Mechanism | Key Catalytic Residues | Typical Product | Stereochemistry |
| Epoxide Hydrolase | Covalent Catalysis | Aspartate (nucleophile) | trans-Diol | Inversion of configuration |
| Haloalcohol Dehalogenase | Non-covalent Catalysis | Tyrosine (general acid-base) | trans-Diol | Inversion of configuration |
Derivatization for Advanced Research Probes and Analogues
The chemical reactivity of the epoxide and other functional groups in 16,17-Epoxypregnenolone Acetate allows for extensive derivatization. These modifications are crucial for creating advanced research tools, including molecular probes and novel analogues for structure-activity relationship (SAR) studies.
Synthesis of Oxime Derivatives (e.g., 16α,17α-Epoxypregnenolone-20-oxime)
The 20-oxo (ketone) group on the pregnenolone (B344588) backbone is a prime target for derivatization. A common reaction is the synthesis of oximes through condensation with hydroxylamine (B1172632). This reaction leads to the formation of compounds like 16α,17α-epoxypregnenolone-20-oxime (EPREGO). nih.gov Research has shown that this specific derivative exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophage cells. nih.gov
Interestingly, the reaction with hydroxylamine does not always proceed as expected. In one study, the reaction of a derivative of 16α,17α-epoxypregn-5-en-20-one with hydroxylamine did not yield the anticipated oxime. Instead, it resulted in an unusual cyclization involving the epoxide ring to form 3β-hydroxy-4´-hydroxylaminoandrost-5-eno-[16,17-b] pyridine (B92270) 1´-N-oxide, a product incorporating two hydroxylamine molecules. researchgate.net This highlights the complex reactivity of the steroidal epoxide and its potential to yield novel heterocyclic structures.
Creation of Spiro-Heterocyclic Steroids from Related Epoxides
The epoxide ring is an excellent starting point for synthesizing spiro-heterocyclic steroids, which are compounds where a new ring system is attached to the steroid core at a single carbon atom (the spiro center). These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional shapes. beilstein-journals.org
One established method involves using 17-spiro-oxiranes (epoxides) as the key electrophile. Reaction with various binucleophiles can lead to the formation of diverse heterocyclic rings fused at the C17 position. For instance, new spiro-oxazolidinone derivatives with potential biological activity have been synthesized from 17S-spiro-oxiranes. nih.gov Other synthetic routes starting from different C17-functionalized steroids have been developed to create a variety of spiro-heterocycles, including spiro-γ-lactones and spiro-1,3,2-oxathiaphospholanes. nih.gov A diversity-oriented synthesis approach, which aims to rapidly generate a library of structurally diverse compounds, has also been employed to create complex 17-spirosteroids by combining ring-closing metathesis and Diels-Alder reactions. beilstein-journals.org
| Steroid Precursor Type | Reagents/Reaction | Resulting Spiro-Heterocycle | Reference |
| 17S-Spiro-oxirane | Various binucleophiles | Spiro-oxazolidinone | nih.gov |
| Estran-17-one derivative | Lithium derivative of ethyl propiolate | Spiro-γ-lactone | nih.gov |
| 17α-hydroxyprogesterone | Lawesson's reagent | Spiro-1,3,2-oxathiaphospholane | nih.gov |
| 17-Ethynyl-17-hydroxysteroid | Ring-Closing Enyne Metathesis (RCEYM) | Spirocyclic diene | beilstein-journals.org |
Development of Modified Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. By systematically synthesizing and testing modified analogues of a lead compound like 16,17-Epoxypregnenolone Acetate, researchers can identify the key molecular features (pharmacophores) responsible for its effects.
For epoxy-containing compounds, SAR studies often explore the importance of the epoxide ring itself, as well as the impact of modifying various substituents. For example, in SAR studies of epolactaene, an α,β-epoxy-γ-lactam moiety was identified as a critical feature for its inhibitory activity against DNA polymerases. nih.gov In another study on potent opioid receptor ligands based on an epoxy-morphinan scaffold, modifications to a side chain were shown to significantly affect receptor selectivity and efficacy. nih.gov These studies demonstrate that even small changes, such as altering the electronic properties of a substituent, can have profound effects on the molecule's biological profile. nih.gov
For 16,17-Epoxypregnenolone Acetate, a hypothetical SAR study could involve synthesizing analogues with the following modifications to probe their importance:
| Hypothetical Analogue Modification | Structural Change | Investigative Purpose |
| Epoxide Ring Opening | Conversion of the epoxide to a trans-diol. | To determine if the intact epoxide ring is essential for activity. |
| Acetate Group Hydrolysis | Removal of the acetate group to yield the free 3β-hydroxyl. | To assess the role of the acetate group in solubility or receptor interaction. |
| C-20 Ketone Reduction | Reduction of the ketone to a hydroxyl group. | To probe the importance of the C-20 carbonyl for activity. |
| Side Chain Variation | Replacement of the acetyl group at C-17 with other functional groups. | To explore how different side chains at C-17 influence the molecule's properties. |
By correlating these structural changes with changes in a measured biological endpoint, a detailed understanding of the SAR can be developed, guiding the design of more potent and selective future compounds.
Molecular and Cellular Mechanisms of Action: Preclinical Investigations
Interactions with Steroid Receptors and Related Proteins
As a steroid-based molecule, 16,17-Epoxypregnenolone (B13410346) Acetate (B1210297) is logically positioned to interact with the complex machinery of steroid hormone synthesis and signaling. Its structural similarity to endogenous hormones suggests potential modulation of steroid receptors and enzymes that are central to endocrine function.
Currently, specific computational modeling studies detailing the binding interaction between 16,17-Epoxypregnenolone Acetate or its derivatives and key steroidogenic enzymes like Cytochrome P450 17A1 (CYP17A1) are not extensively available in the public research domain. However, the structural characteristics of the compound, particularly its 16α,17α-epoxy group, have been analyzed researchgate.net. Quantum chemistry calculations using the Roothaan Hartree–Fock (RHF)–AM1 Hamiltonian model have been employed to determine the molecule's conformation researchgate.net.
Such computational approaches are critical for predicting how a ligand might interact with a protein's binding site. For context, research on other compounds targeting CYP17A1 often involves molecular modeling to understand structure-activity relationships and binding modes, which is essential for designing inhibitors researchgate.net. Given that 16,17-Epoxypregnenolone Acetate is a steroid derivative, its potential interaction with enzymes in the steroidogenesis pathway, such as CYP17A1, remains a subject of scientific interest chemimpex.com.
16,17-Epoxypregnenolone Acetate is utilized in endocrinology research to examine steroid hormone pathways chemimpex.com. Its structure allows for potential interactions with various steroid receptors, making it a candidate for investigation in studies of hormonal balance and function chemimpex.com. However, specific preclinical data from research models demonstrating the direct influence of 16,17-Epoxypregnenolone Acetate on these pathways is limited in the reviewed literature.
Research has more clearly elucidated the anti-inflammatory properties of its derivative, EPREGO spandidos-publications.com. These anti-inflammatory effects are often intertwined with steroid hormone signaling, suggesting an indirect link or a shared mechanism that warrants further investigation.
Modulation of Intracellular Signaling Cascades
Investigations into the derivative EPREGO have revealed significant modulatory effects on key intracellular signaling cascades that are crucial in cellular responses to stress and inflammation, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways.
The MAPK signaling pathway, which includes the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinases (ERK), and p38 MAPK, is a critical mediator of inflammatory responses. Preclinical studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW264.7) have shown that EPREGO can significantly inhibit the activation of these kinases spandidos-publications.com. By preventing the phosphorylation of ERK, JNK, and p38, EPREGO effectively downregulates the inflammatory cascade initiated by LPS spandidos-publications.comsigmaaldrich.com. A study in BV2 microglial cells also highlighted that EPREGO's inhibitory effect on nitric oxide production was achieved via the downregulation of the JNK signaling pathway spandidos-publications.com.
| MAPK Pathway | Effect of EPREGO | Research Model | Source |
|---|---|---|---|
| JNK (c-Jun N-terminal kinase) | Inhibition of phosphorylation | LPS-stimulated RAW264.7 cells; BV2 microglial cells | spandidos-publications.com |
| ERK (Extracellular signal-regulated kinases) | Inhibition of phosphorylation | LPS-stimulated RAW264.7 cells | spandidos-publications.com |
| p38 MAPK | Inhibition of phosphorylation | LPS-stimulated RAW264.7 cells | spandidos-publications.com |
Nuclear Factor-κB (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immunity spandidos-publications.com. Its activation is a critical step in the inflammatory response. In preclinical models, EPREGO has demonstrated the ability to regulate this pathway. Specifically, in LPS-stimulated RAW264.7 macrophage cells, EPREGO was found to significantly inhibit the degradation of IκBα (inhibitor of κB α) spandidos-publications.comsigmaaldrich.com. Since IκBα degradation is required for NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes, this inhibition represents a key anti-inflammatory mechanism spandidos-publications.com.
| Target Protein | Effect of EPREGO | Mechanism | Research Model | Source |
|---|---|---|---|---|
| IκBα (Inhibitor of κB α) | Inhibition of degradation | Prevents NF-κB nuclear translocation and activation | LPS-stimulated RAW264.7 cells | spandidos-publications.comsigmaaldrich.com |
Specific Enzyme and Protein Target Modulation
Beyond broad signaling pathways, research has identified specific enzymes that are modulated by EPREGO. A key target is inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large quantities of nitric oxide (NO), a pro-inflammatory mediator. In studies involving both microglia and macrophage cell lines stimulated with LPS, treatment with EPREGO resulted in reduced protein expression of iNOS spandidos-publications.comsigmaaldrich.com. This effect is a downstream consequence of the inhibition of the MAPK and NF-κB signaling pathways, leading to a decrease in the production of NO spandidos-publications.com.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Research has demonstrated that EPREGO can significantly inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. In studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, treatment with EPREGO markedly suppressed the increased expression of iNOS. nih.gov This inhibitory effect on iNOS protein levels was also observed in LPS-stimulated RAW264.7 macrophage cells, where EPREGO reduced iNOS expression in a dose- and time-dependent manner. spandidos-publications.comnih.gov The downregulation of iNOS is a critical mechanism, as this enzyme is responsible for the production of large quantities of nitric oxide during an inflammatory response. spandidos-publications.com
Reduction of Nitric Oxide (NO) Production in Cellular Models
Consistent with its ability to inhibit iNOS expression, EPREGO has been shown to effectively reduce the production of nitric oxide (NO) in cellular models of inflammation. In BV-2 microglial cells stimulated with LPS, EPREGO significantly inhibited the subsequent increase in NO production. nih.gov The magnitude of this inhibition was found to be comparable to that of S-methylisothiourea sulfate (B86663) (SMT), a known iNOS inhibitor. nih.gov Similarly, in RAW264.7 macrophage cells, EPREGO treatment led to a significant, dose-dependent decrease in LPS-induced NO production. spandidos-publications.comnih.gov This reduction in NO, a key inflammatory mediator, underscores the compound's anti-inflammatory potential at the cellular level. spandidos-publications.com
Cellular Responses in Inflammatory and Immune Models
The effects of 16,17-Epoxypregnenolone Acetate derivatives have been characterized in various cellular models relevant to inflammation and immunity, revealing specific impacts on macrophages and microglial cells.
Anti-inflammatory Effects in Macrophage Cell Lines (e.g., RAW264.7)
In the murine macrophage cell line RAW264.7, EPREGO has demonstrated clear anti-inflammatory effects. spandidos-publications.comnih.gov When these cells are stimulated with LPS, a component of bacterial cell walls that triggers a strong inflammatory response, they typically produce high levels of pro-inflammatory mediators. Treatment with EPREGO was shown to significantly decrease the LPS-induced production of not only nitric oxide but also interleukin-6 (IL-6), another important pro-inflammatory cytokine. spandidos-publications.comnih.gov However, it was noted that EPREGO did not appear to affect the production of tumor necrosis factor-α (TNF-α) in this model. nih.gov The anti-inflammatory activity in these macrophages is linked to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. spandidos-publications.com
| Parameter | Effect of EPREGO Treatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Significantly Decreased | Inhibition of iNOS expression | spandidos-publications.comnih.gov |
| Interleukin-6 (IL-6) Production | Significantly Decreased | Inhibition of MAPK and NF-κB pathways | spandidos-publications.comnih.gov |
| iNOS Protein Expression | Reduced | Inhibition of MAPK and NF-κB pathways | spandidos-publications.comnih.gov |
| Cellular ROS Production | Suppressed | Not specified | spandidos-publications.comnih.gov |
| Phagocytosis | Suppressed | Not specified | spandidos-publications.comnih.gov |
Effects on Microglial Cell Activation (e.g., BV-2 cells)
Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. nih.govnih.gov Preclinical studies have evaluated the effects of EPREGO on the activation of BV-2 microglial cells. In LPS-stimulated BV-2 cells, EPREGO was found to significantly inhibit the production of NO and the expression of iNOS. nih.gov Further investigation into the molecular mechanism revealed that EPREGO inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway, without affecting the degradation of inhibitor kappa B (IκB)-α, which is part of the NF-κB pathway. nih.gov These findings suggest that EPREGO can modulate microglial activation, pointing towards a potential role in mitigating neuroinflammatory processes. nih.gov
| Parameter | Effect of EPREGO Treatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Significantly Inhibited | Inhibition of iNOS expression | nih.gov |
| iNOS Expression | Significantly Inhibited | Inhibition of JNK phosphorylation | nih.gov |
| JNK Phosphorylation | Inhibited | Direct or indirect upstream inhibition | nih.gov |
| IκB-α Degradation | Not affected | Pathway selectivity | nih.gov |
Impact on Cellular Reactive Oxygen Species Production and Phagocytosis
Beyond its effects on inflammatory mediators, EPREGO has also been shown to influence other cellular functions associated with the immune response. In LPS-stimulated RAW264.7 macrophages, treatment with EPREGO suppressed the production of cellular reactive oxygen species (ROS). spandidos-publications.comnih.gov ROS are highly reactive molecules that can contribute to cellular damage during inflammation. nih.gov Additionally, EPREGO was observed to suppress phagocytosis, the process by which macrophages engulf and digest cellular debris and pathogens, in this same cell line. spandidos-publications.comnih.gov This suggests that the compound's influence extends to modulating the functional activities of macrophages during an inflammatory event.
Structure Activity Relationship Sar Studies of 16,17 Epoxypregnenolone Acetate and Its Analogues
Importance of the Epoxide Moiety for Biological Activity
The presence of an oxirane (epoxide) ring at the 16,17-position of the pregnenolone (B344588) scaffold is a key structural feature that significantly influences the biological profile of 16,17-Epoxypregnenolone (B13410346) Acetate (B1210297). The three-membered epoxide ring is characterized by considerable ring strain, making it a reactive functional group. nih.gov This inherent reactivity allows the epoxide moiety to potentially interact with various biological targets, including enzymes and receptors, through covalent bond formation or other specific interactions. nih.govsemanticscholar.org
Influence of Substitutions on Steroid Core Activity
The biological activity of 16,17-Epoxypregnenolone Acetate and its analogues is not solely dictated by the epoxide ring but is also significantly modulated by substitutions on the steroid's core structure. Modifications at various positions of the pregnane (B1235032) skeleton can lead to substantial changes in potency, selectivity, and pharmacokinetic properties.
One of the most critical positions for substitution is the C3-hydroxyl group. The acetylation of this group to form 16,17-Epoxypregnenolone Acetate can influence its lipophilicity and, consequently, its absorption and distribution. Studies on other pregnenolone derivatives have shown that the nature of the substituent at C3 is crucial for biological activity. For example, in a series of 16-dehydropregnenolone (B108158) derivatives, compounds with a hydroxyl or acetoxy group at C3 exhibited anticancer effects, whereas those with a larger alicyclic ester group at the same position were inactive.
Modifications on the D-ring and the side chain attached to it also play a pivotal role. Research on various pregnenolone analogues has demonstrated that introducing different functionalities, such as benzylidene or pyrazoline moieties, through modification of the D-ring can significantly impact their cytotoxic activities. nih.gov For instance, the inclusion of furanyl and pyridyl rings in the pregnenolone skeleton has been shown to markedly increase cytotoxicity. nih.gov
Stereochemical Considerations and Their Impact on Biological Effects
Stereochemistry is a paramount factor in the biological activity of steroids, as their interactions with receptors and enzymes are highly specific and dependent on a precise three-dimensional fit. For 16,17-Epoxypregnenolone Acetate, the stereochemical configuration of the epoxide ring and the various chiral centers within the steroid nucleus are critical determinants of its biological effects.
The conformation of the entire steroid molecule, which is influenced by its stereochemistry, is also vital. X-ray crystallography studies of 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate have revealed a specific conformation of the steroid rings. Rings A and C adopt slightly distorted chair conformations, while the presence of the C5=C6 double bond forces ring B into a half-chair conformation. Ring D assumes a conformation close to a 14α-envelope. This precise three-dimensional arrangement is a direct consequence of the inherent stereochemistry of the molecule and is fundamental to its interaction with biological targets.
Computational and In Silico Approaches to SAR Analysis
In recent years, computational and in silico methods have become indispensable tools in drug discovery and SAR studies. These approaches provide valuable insights into the molecular mechanisms underlying the biological activity of compounds like 16,17-Epoxypregnenolone Acetate, complementing experimental data and guiding the design of new analogues with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows researchers to visualize the interactions between the ligand and the active site of the target protein, providing a rationale for the observed biological activity. For pregnenolone derivatives, molecular docking studies have been employed to understand their binding to various enzymes, such as CYP17 hydroxylase. nih.govresearchgate.net
In a computational study of pregnenolone analogues, including 16α,17α-Epoxypregnenolone Acetate, against the CYP17A1 enzyme, docking simulations were used to rank potential ligands based on their binding energy. researchgate.net Such calculations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and inhibitory activity. nih.govresearchgate.net For instance, the docking of pregnenolone analogues into the active site of CYP17 has revealed the importance of hydrophobic interactions and hydrogen bonding with specific amino acid residues for potent inhibition. nih.gov Although detailed binding energy calculations for 16,17-Epoxypregnenolone Acetate with various receptors are not widely published, the available data on related compounds underscore the utility of this approach in understanding SAR.
The following table provides a hypothetical representation of data that could be generated from molecular docking and binding energy calculations for a series of 16,17-Epoxypregnenolone Acetate analogues against a target enzyme.
| Compound | Substitution | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | None | -8.5 | Tyr123, Phe234, Arg345 |
| 2 | 3-OH | -8.2 | Tyr123, Phe234, Arg345, Ser120 |
| 3 | 21-F | -9.1 | Tyr123, Phe234, Arg345, Leu456 |
| 4 | 16β,17β-epoxy | -6.5 | Phe234 |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantum chemistry calculations provide a deeper understanding of the electronic properties and conformational preferences of molecules, which are fundamental to their biological activity. These methods can be used to calculate the most stable three-dimensional structure of a molecule and to analyze its electronic distribution, such as the location of electron-rich and electron-poor regions.
For 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate, quantum chemistry calculations using the Roothaan-Hartree-Fock (RHF) method with the AM1 Hamiltonian have been performed to determine its molecular conformation. The calculated conformation was then compared with the crystal structure obtained from X-ray diffraction, showing good agreement. This correlation between theoretical and experimental structures validates the use of computational methods for predicting the geometry of such molecules.
Furthermore, quantum-chemical studies on other complex molecules, like epothilones, have demonstrated the power of these methods in elucidating the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its biological target. nih.govresearchgate.net By calculating the relative energies of different conformations, it is possible to identify the most likely bioactive conformer and to understand how structural modifications might affect this conformation and, consequently, the biological activity. While extensive quantum chemistry studies specifically correlating the conformation of 16,17-Epoxypregnenolone Acetate with a specific biological activity are not yet widely available, the foundational work on its conformation provides a solid basis for future in-depth computational SAR analyses.
Advanced Analytical Methodologies in Chemical and Biochemical Research
Crystallographic and Computational Structural Studies
X-Ray Crystallography for Conformation Determination
X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. In the context of steroid chemistry, it provides unparalleled insight into the precise conformation of the steroid nucleus and its substituents, which is crucial for understanding structure-activity relationships.
For compounds structurally related to 16,17-Epoxypregnenolone (B13410346) Acetate (B1210297), single-crystal X-ray analysis has been successfully employed to determine their molecular conformation. For instance, the structure of 16 alpha,17-epoxy-4-pregnene-3,20-dione, a closely related steroid, was determined using this technique. nih.gov The analysis revealed the specific orientation of the substituent groups, noting that the 20-carbonyl group eclipses the C(13)-C(17) bond. nih.gov This type of detailed structural information is vital for correlating a molecule's shape with its biological activity. nih.gov Although the study on 16 alpha,17-epoxy-4-pregnene-3,20-dione did not establish a direct link between its observed structure and progestational activity, the conformational data obtained is fundamental for further computational modeling and drug design efforts. nih.gov
The crystallographic data for such steroids provide a static yet highly accurate snapshot of the molecule's preferred conformation in the solid state. This information serves as a critical starting point for more dynamic studies, such as molecular dynamics simulations.
Table 1: Crystallographic Data for a Structurally Related Steroid
| Parameter | Value |
|---|---|
| Compound | 16 alpha,17-epoxy-4-pregnene-3,20-dione |
| Method | Single-crystal X-ray diffraction |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In biochemical research, MD simulations provide a dynamic view of how a ligand, such as a steroid, interacts with its biological target, typically a protein receptor. This method can illuminate the binding process, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding.
While specific molecular dynamics simulation studies focused solely on 16,17-Epoxypregnenolone Acetate are not extensively documented in publicly available literature, the methodology is widely applied to understand the interactions of similar steroid hormones with their receptors. For example, MD simulations are used to investigate how progestins bind to the progesterone (B1679170) receptor (PgR). nih.gov These simulations can model the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the steroid within the receptor's binding pocket.
The general process of performing MD simulations for a steroid-receptor complex involves several key steps:
System Setup: A high-resolution structure of the receptor, often obtained from X-ray crystallography or cryo-electron microscopy, is placed in a simulated physiological environment (a box of water molecules and ions). The ligand (the steroid) is then docked into the receptor's binding site.
Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to a physiological temperature and the pressure is adjusted to simulate realistic conditions. This allows the system to reach a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of every atom is calculated and saved.
Analysis: The resulting trajectories are analyzed to understand various aspects of the complex, such as the root-mean-square deviation (RMSD) to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions between the ligand and the receptor.
These simulations can predict the binding affinity of a ligand and guide the design of new, more potent or selective molecules. For instance, understanding the dynamic behavior of a steroid in a receptor's binding pocket can reveal key residues that are critical for binding, providing targets for mutagenesis studies or for the design of new drugs with improved interaction profiles.
Table 2: General Steps and Applications of Molecular Dynamics Simulations for Steroid-Receptor Complexes
| Step/Application | Description |
|---|---|
| System Setup | Docking of the steroid ligand into the receptor's binding site within a simulated physiological environment. |
| Equilibration | The system is brought to physiological temperature and pressure to achieve a stable state for the simulation. |
| Production MD | The simulation is run for a significant duration to capture the dynamic movements of the ligand and receptor. |
| Interaction Analysis | Identification of key hydrogen bonds, hydrophobic interactions, and conformational changes within the complex. |
| Binding Affinity Prediction | Computational estimation of the strength of the ligand-receptor interaction. |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 16,17-Epoxypregnenolone Acetate |
| 16 alpha,17-epoxy-4-pregnene-3,20-dione |
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biotransformation Pathways
The metabolic fate of 16,17-Epoxypregnenolone (B13410346) Acetate (B1210297) is a critical determinant of its biological activity. While some metabolic routes are known, a vast landscape of potential biotransformation pathways remains uncharted. Microbial transformation has proven to be a highly effective method for producing novel steroid intermediates due to the high regio- and stereo-selectivity of microbial enzymes. researchgate.net
Future research will likely focus on screening a wider diversity of microorganisms, including fungi and bacteria, for their ability to modify 16,17-Epoxypregnenolone Acetate. For instance, species of Penicillium are known to perform various steroid transformations, including hydroxylation and Baeyer-Villiger oxidation. researchgate.netresearchgate.net The hydroxylation of the related compound 16α,17α-epoxyprogesterone by Penicillium decumbens resulted in novel metabolites, 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone, indicating previously unknown enzymatic capabilities within this genus. researchgate.net Similarly, biotransformation studies involving organisms like Arthrobacter and Nocardia could reveal novel metabolic products. nih.gov
These investigations are not merely academic; identifying novel metabolites is the first step toward understanding the full spectrum of the compound's effects and discovering new derivatives with potentially enhanced or entirely different pharmacological profiles. The enzymatic processes involved, such as those catalyzed by the Cytochrome P450 monooxygenase system, represent key targets for this exploratory research. nih.gov
Table 1: Examples of Microbial Biotransformation of Related Steroids
| Original Compound | Transforming Microorganism | Key Reaction Type | Resulting Products | Reference |
|---|---|---|---|---|
| 16α,17α-Epoxyprogesterone | Penicillium decumbens | Hydroxylation | 7β-hydroxy-16α,17α-epoxyprogesterone, 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | researchgate.net |
| Progesterone (B1679170) | Penicillium lanosocoeruleum | Baeyer-Villiger Oxidation | Testololactone | researchgate.net |
Design and Synthesis of Novel Analogues as Molecular Probes for Cellular Research
To precisely identify the cellular partners and pathways of 16,17-Epoxypregnenolone Acetate, the development of sophisticated molecular probes is essential. This involves the rational design and synthesis of novel analogues that retain the core pharmacophore but are modified with specific functionalities for detection and capture.
A promising strategy is the creation of "clickable" and photoactivatable probes based on the pregnenolone (B344588) scaffold. researchgate.net This approach involves synthesizing analogues that incorporate a photo-reactive group (like a diazirine) and a bio-orthogonal handle (like an alkyne). The photo-reactive group allows the probe to be covalently cross-linked to nearby interacting proteins upon UV irradiation within live cells, while the alkyne handle enables the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via "click chemistry." researchgate.net This powerful chemoproteomic technique allows for the selective enrichment and identification of target proteins, providing a direct snapshot of the compound's interactome. researchgate.net
Other synthetic strategies aim to create diversity by modifying the steroid core. For example, the C-20 carbonyl of pregnenolone has been transformed into an oxirane, which can then be reacted with amino acids to generate novel spiro-2-morpholinones, expanding the structural diversity of pregnenolone derivatives. eurekaselect.com The synthesis of steroid-pyrrolone and 4-azapregnene derivatives represents another avenue for creating analogues with potentially new biological activities. researchgate.netnih.gov These new compounds can serve not only as probes but also as leads for developing agents with novel mechanisms of action.
Investigation of New Molecular Targets and Signaling Networks
While initial studies have linked derivatives of 16,17-Epoxypregnenolone Acetate to specific signaling pathways, a comprehensive map of its molecular targets is far from complete. Research on 16α,17α-epoxypregnenolone-20-oxime, a close derivative, has shown that it inhibits the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in microglia and macrophages. spandidos-publications.com This effect was traced to the downregulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade. spandidos-publications.comnih.gov Further investigation revealed that the compound also inhibits the phosphorylation of other MAPKs, namely ERK and p38. spandidos-publications.com
Future research must build on these findings to identify the direct molecular targets that initiate this signaling cascade. The parent compound, pregnenolone, is known to interact with targets such as MAP2 and cannabinoid (CB1) receptors, suggesting that its derivatives might engage with a similar or expanded set of proteins. researchgate.net The use of the molecular probes described in the previous section will be instrumental in pulling down and identifying these direct binding partners. researchgate.net
Furthermore, in silico molecular docking simulations can be employed to screen libraries of potential protein targets, providing a computational approach to generating hypotheses for subsequent experimental validation. nih.gov By combining these strategies, researchers can move beyond pathway-level descriptions to a precise, target-based understanding of how 16,17-Epoxypregnenolone Acetate and its analogues exert their cellular effects.
Table 2: Investigated Signaling Pathways for a 16,17-Epoxypregnenolone Derivative
| Derivative | Cell Type | Pathway Investigated | Key Finding | Reference |
|---|---|---|---|---|
| 16α,17α-Epoxypregnenolone-20-oxime | BV-2 microglial cells | JNK/MAPK | Inhibited LPS-induced NO production via downregulation of JNK phosphorylation. | nih.gov |
Development of Advanced In Vitro Models for Functional Studies
To accurately probe the functional consequences of 16,17-Epoxypregnenolone Acetate activity, researchers are moving beyond traditional two-dimensional (2D) cell cultures. These conventional models often fail to replicate the complex cellular environment of native tissues. nih.gov The future of functional studies lies in the development and application of advanced, more physiologically relevant in vitro systems.
These complex in vitro models include three-dimensional (3D) cell cultures such as spheroids and organoids, as well as microfluidic organ-on-a-chip (OOC) platforms. nih.govmdpi.com Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the cellular diversity and micro-architecture of an organ, providing a superior context for studying steroid metabolism and signaling. mdpi.com OOC systems allow for the culture of cells in a microenvironment with controlled perfusion and mechanical cues, mimicking physiological conditions more closely. nih.gov
Furthermore, the use of induced pluripotent stem cell (iPSC)-derived models offers the opportunity to study the compound's effects on specific human cell types, including those that may be difficult to source otherwise. mdpi.comnih.gov Genetic engineering technologies like CRISPR/Cas9 can be used within these models to knock in or knock out specific genes related to steroid biosynthesis or signaling pathways, allowing for precise mechanistic dissection of the compound's function. frontiersin.org For example, creating a cell line with a knockout of a suspected receptor would provide definitive evidence of its role in mediating the compound's effects.
Integration of Omics Technologies in Mechanistic Research (e.g., Metabolomics, Proteomics)
A systems-level understanding of the impact of 16,17-Epoxypregnenolone Acetate requires the integration of high-throughput "omics" technologies. mdpi.com These approaches provide an unbiased, global snapshot of the molecular changes occurring within a cell or tissue in response to the compound.
Proteomics can identify large-scale changes in protein expression and post-translational modifications, offering clues to the cellular pathways being modulated. nih.gov As mentioned, chemoproteomic approaches that combine chemical probes with mass spectrometry-based proteomics are particularly powerful for identifying the direct and indirect protein interaction networks of a small molecule. researchgate.net
Metabolomics , the study of small molecule metabolites, can reveal how 16,17-Epoxypregnenolone Acetate alters cellular metabolism. nih.gov This is crucial for understanding not only its own biotransformation but also its downstream effects on other metabolic pathways.
The true power of these technologies is realized when they are integrated. For example, combining transcriptomics (measuring gene expression) with proteomics and metabolomics can provide a multi-layered view of a biological response, connecting gene regulation events to changes in protein function and metabolic output. mdpi.comresearchgate.net This integrated multi-omics strategy can uncover novel gene-protein-metabolite networks and identify previously unknown mechanisms of action, providing a holistic understanding of the biological role of 16,17-Epoxypregnenolone Acetate. mdpi.com
Q & A
Q. What are the established protocols for synthesizing 16,17-Epoxypregnenolone Acetate?
The synthesis typically begins with pregnenolone derivatives. A common route involves epoxidation of 16-dehydropregnenolone acetate (16-DPA) using peracetic acid or hydrogen peroxide under controlled conditions . Purification is achieved via recrystallization, with a reported melting point of 159°C . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. Key steps include monitoring the stereochemistry of the 16α,17α-epoxide group using NOESY or COSY NMR experiments .
Q. How is the structural integrity of 16,17-Epoxypregnenolone Acetate confirmed post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR : Confirm the presence of the epoxide ring (δ ~3.0–4.0 ppm for epoxy protons) and acetate group (δ ~2.0 ppm for acetyl methyl) .
- HPLC/MS : Ensure purity (>97%) and molecular ion peaks matching the molecular formula (C₂₃H₃₂O₄, MW 372.5 g/mol) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 16α,17α-epoxide configuration .
Q. What are the recommended safe handling practices for this compound in laboratory settings?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent epoxide ring degradation .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powder via fume hood use .
- Waste disposal : Follow local regulations for steroid waste, incinerating at >800°C to prevent environmental release .
Advanced Research Questions
Q. How can researchers optimize the regioselective synthesis of derivatives like E-guggulsterone from this compound?
A two-step strategy improves regioselectivity:
Hydrazine reduction : React the epoxide with hydrazine to selectively open the 16,17-epoxide, forming a hydrazone intermediate .
Oppenhauer oxidation : Use aluminum isopropoxide and cyclohexanone to oxidize the intermediate to E-guggulsterone, achieving yields >60% .
Alternative routes involve spiroheterocyclic derivatives via oxirane ring opening with thiohydrazides, catalyzed by H₂SO₄ in 1,4-dioxane .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?
- Dose-dependent assays : Test a concentration range (e.g., 0–100 µM) to identify therapeutic windows. For example, 16α,17α-epoxypregnenolone-20-oxime shows anti-inflammatory effects at 10–20 µg/mL but reduces RAW264.7 cell viability at >50 µg/mL .
- Cell line specificity : Compare primary cells (e.g., human macrophages) vs. immortalized lines (e.g., Jurkat T-cells) to assess tissue-specific responses .
- Mechanistic studies : Use siRNA or inhibitors to dissect pathways (e.g., NF-κB for inflammation vs. caspase-3 for apoptosis) .
Q. What novel applications exist for microbial biotransformation of this compound?
- Biotransformation by Cladosporium sp. : Incubate the compound with Cladosporium IS547 to produce hydroxylated metabolites, analyzed via LC-MS and NMR .
- Enzymatic resolution : Use lipases or epoxide hydrolases to enantioselectively modify the epoxide group, enabling chiral derivative synthesis .
- Scale-up : Optimize fermentation conditions (pH 7.0, 28°C, 120 rpm) for maximal conversion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
